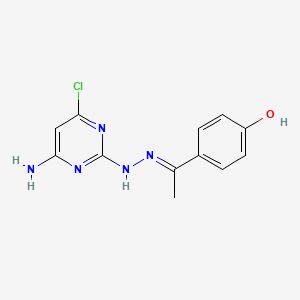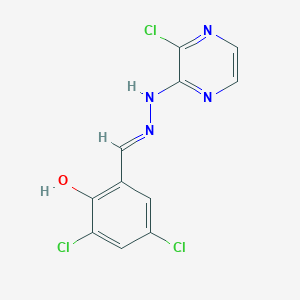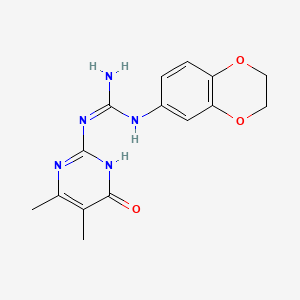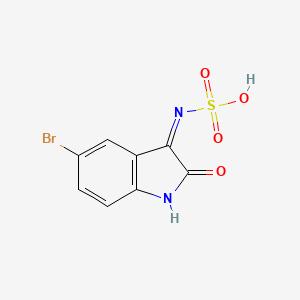![molecular formula C15H11N3O2 B3727279 2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B3727279.png)
2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol
Overview
Description
2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol is a chemical compound that has been of significant interest to researchers in recent years. It is a heterocyclic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It may also exhibit anti-cancer effects by inducing apoptosis in cancer cells. The compound has been found to inhibit the growth of several bacterial strains, suggesting that it may be useful in the development of new antibiotics.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. The compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth. In addition, it has been found to inhibit the growth of several bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which may make it difficult to use in certain assays.
Future Directions
There are several future directions for research related to 2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol. One area of research could focus on the development of new drugs based on this compound. Another area of research could involve the investigation of the compound's potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, future research could explore the mechanism of action of the compound and its potential use in the development of new antibiotics.
Scientific Research Applications
2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[3-[(E)-2-pyridin-3-ylethenyl]-1,2,4-oxadiazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-13-6-2-1-5-12(13)15-17-14(18-20-15)8-7-11-4-3-9-16-10-11/h1-10,19H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIOYQZHGGWAU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C=CC3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)/C=C/C3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-nitrophenyl)ethanone [2-(3,5-dibromo-2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3727200.png)

![N-1,3-benzothiazol-2-yl-2-{[5-ethyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3727214.png)
![2-{4-amino-6-[2-(4-hydroxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B3727218.png)

![2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3727231.png)
![2-(methylthio)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3727254.png)
![4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3727259.png)
![N-(2,6-diisopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727263.png)
![3-(benzylamino)-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B3727267.png)

![(4-{2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B3727275.png)
![2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727286.png)